Cas no 936-59-4 (3-Chloropropiophenone)

3-Chloropropiophenone is a versatile intermediate offering efficient reactivity in electrophilic aromatic substitution reactions and useful as an alkylating agent. Its properties facilitate ease of purification and handling, making it a valuable compound for laboratory synthesis and research applications requiring high specificity and minimal side-reactions.
3-Chloropropiophenone structure
3-Chloropropiophenone structure
商品名:3-Chloropropiophenone
CAS番号:936-59-4
MF:C9H9ClO
メガワット:168.620161771774
MDL:MFCD00000990
CID:40340
PubChem ID:87566040

3-Chloropropiophenone 化学的及び物理的性質

名前と識別子

    • 3-Chloro-1-phenylpropan-1-one
    • 3-CHLORO-1-OXO-1-PHENYLPROPANE
    • 3-CHLORO-1-PHENYL-1-PROPANONE
    • B-CHLOROPROPIOPHENONE
    • BETA-CHLOROPROPIOPHENONE
    • 2-Chloroethyl phenyl ketone
    • 3-chloro-1-phenyl-1-propanon
    • 3-Chloropropanophenone
    • beta-Chloroethyl phenyl ketone
    • omega-Chloropropiophenone
    • Propiophenone, 3-chloro-
    • -Chloro-Phenyl-1-Propanone
    • á-chloropropiophenone
    • SS-CHLORO -PHENYL-1-PROPANONE
    • 3-Chloropropiophenone
    • 2-Chloro-1-benzoylethane
    • 3-chloro-1-phenyl-propan-1-one
    • PhCOCH2CH2Cl
    • Propiophenone,3-chloro
    • 3-Chloro-1-phenyl-1-propanone (ACI)
    • Propiophenone, 3-chloro- (7CI, 8CI)
    • 1-Phenyl-3-chloro-1-propanone
    • NSC 227202
    • NSC 37238
    • β-Chloroethyl phenyl ketone
    • β-Chloropropanophenone
    • β-Chloropropiophenone
    • ω-Chloropropiophenone
    • CS-0030740
    • EINECS 213-317-6
    • MFCD00000990
    • DB-057418
    • InChI=1/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • 3-Chloropropiophenone, 98%
    • AKOS000321268
    • HY-107857
    • 3-chloro-propiophenone
    • WBZ9Q23H2T
    • NSC-227202
    • ß-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone
    • .omega.-Chloropropiophenone
    • 3- chloropropiophenone
    • UNII-WBZ9Q23H2T
    • 936-59-4
    • NSC37238
    • F0001-2252
    • 1-propanone,3-chloropropiophenone
    • 3-Chloropropiophenone, technical grade
    • PD055585
    • SY004650
    • DTXSID5061324
    • STR00737
    • STL490264
    • 1-Propanone, 3-chloro-1-phenyl-
    • W-100235
    • .beta.-Chloropropiophenone
    • .beta.-Chloroethyl phenyl ketone
    • EN300-66662
    • NSC227202
    • NSC-37238
    • KTJRGPZVSKWRTJ-UHFFFAOYSA-
    • AC-258
    • 2-benzoylethyl chloride
    • Z1065610596
    • NS00039580
    • ss-chloropropiophenone
    • SCHEMBL116339
    • beta-chloroethyl-phenyl ketone
    • MDL: MFCD00000990
    • インチ: 1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChIKey: KTJRGPZVSKWRTJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCl)C1C=CC=CC=1
    • BRN: 2043580

計算された属性

  • せいみつぶんしりょう: 168.03400
  • どういたいしつりょう: 168.034
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 17.1A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.1115 (rough estimate)
  • ゆうかいてん: 46.0 to 50.0 deg-C
  • ふってん: 147°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: 1.5350 (estimate)
  • すいようせい: 不溶性
  • あんていせい: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 2.49820
  • ようかいせい: 水溶性不溶性

3-Chloropropiophenone セキュリティ情報

3-Chloropropiophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3-Chloropropiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-2252-10g
3-Chloropropiophenone
936-59-4 95%+
10g
$84.0 2023-09-07
Ambeed
A121574-5g
3-Chloropropiophenone
936-59-4 98%
5g
$5.0 2025-02-27
Enamine
EN300-66662-0.1g
3-chloro-1-phenylpropan-1-one
936-59-4 95.0%
0.1g
$19.0 2025-03-21
Apollo Scientific
OR2891-500g
3-Chloropropiophenone
936-59-4 98%
500g
£112.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C154064-10g
3-Chloropropiophenone
936-59-4 >96.0%(GC)
10g
¥49.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-251998-10 g
3-Chloropropiophenone,
936-59-4
10g
¥346.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C829731-5g
3-Chloropropiophenone
936-59-4 98%
5g
¥32.00 2022-09-02
Fluorochem
092658-25g
3-Chloropropiophenone
936-59-4 96%
25g
£18.00 2022-03-01
Life Chemicals
F0001-2252-2.5g
3-Chloropropiophenone
936-59-4 95%+
2.5g
$40.0 2023-09-07
Chemenu
CM255879-500g
3-Chloro-1-phenylpropan-1-one
936-59-4 95+%
500g
$153 2021-06-16

3-Chloropropiophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bromide Solvents: Acetic acid ,  Water ;  2 h, 60 °C
リファレンス
Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal Oxidant
Komagawa, Hiromi; Maejima, Yukako; Nagano, Takashi, Synlett, 2016, 27(5), 789-793

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Addition reactions of vinyl phenyl ketone. II. Desoxybenzoin
Allen, C. F. H.; Barker, W. E., Journal of the American Chemical Society, 1932, 54, 736-48

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 35 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt
リファレンス
Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst
Padiya, Kamlesh; Gagare, Pravin; Gagare, Manjiri; Lal, Bansi, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Water ;  0 °C
リファレンス
Synthesis of enantiomerically pure γ-azidoalcohols by lipase-catalyzed transesterification
Kamal, Ahmed; Malik, M. Shaheer; Shaik, Ahmad Ali; Azeeza, Shaik, Tetrahedron: Asymmetry, 2008, 19(9), 1078-1083

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  24 h, 1 atm, rt → 80 °C
リファレンス
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; Han, Wei, Synlett, 2018, 29(4), 383-387

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  cooled; 6 h, cooled
1.2 Reagents: Water ;  cooled
リファレンス
Preparation of amine compounds as serotonin reuptake inhibitors
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate ,  Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ;  18 h, 70 °C
リファレンス
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
Ballaschk, Frederic; Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  cooled; 30 min, cooled; cooled; 4 - 6 h, cooled
リファレンス
Nitrogen-directed ketone hydroacylation: Enantioselective synthesis of benzoxazecinones
Khan, Hasan A.; Kou, Kevin G. M.; Dong, Vy M., Chemical Science, 2011, 2(3), 407-410

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  1 h, 1 atm, rt
リファレンス
A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol
Zhang, Ruipu; Zhang, Long; Zhang, Ming-Tian; Luo, Sanzhong, ChemRxiv, 2020, 1, 1-19

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetone ;  rt
リファレンス
External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2
Xu, Meng; Ou, Jinhua; Luo, Kejun; Liang, Rongtao; Liu, Jian; et al, Molecules, 2023, 28(7),

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
リファレンス
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride ;  < 50 °C; 50 °C → 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Aluminum chloride ;  10 min, rt
1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C
1.4 Reagents: Water ;  cooled
リファレンス
Synthesis of 3-methyl amino-1-phenylpropyl alcohol
Jiang, Zulin; Xie, Jianwei, Huagong Shengchan Yu Jishu, 2009, 16(3), 27-29

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium persulfate Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ,  Water ;  1 h, 80 °C
リファレンス
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; Kumar, Shashi; Maurya, Sushil K., ChemCatChem, 2021, 13(16), 3594-3600

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  2 h, 1 atm, rt
リファレンス
Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand
Zhang, Ruipu; Zhang, Runze; Jian, Ruijun; Zhang, Long; Zhang, Ming-Tian; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,2-Dichloroethane ,  2,6-Lutidine ,  Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ;  16 h, 25 °C
リファレンス
Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer
Levitre, Guillaume; Granados, Albert; Molander, Gary A., Green Chemistry, 2023, 25(2), 560-565

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Glucose Solvents: Dimethyl sulfoxide ,  Water ;  8 h, pH 5.5, 30 °C
リファレンス
Asymmetric synthesis of (S)-3-chloro-1-phenylpropanol with immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic system
Huang, Yu-mei; Xu, Yu; Zhao, Bing-yi; Lou, Wen-yong, Xiandai Shipin Keji, 2015, 31(9), 124-131

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethoxysilane ,  Oxygen Catalysts: Iron(II) acetylacetonate Solvents: tert-Butanol ;  24 h, rt
1.2 Reagents: Ammonia ;  1 h, rt
リファレンス
Wacker-Type Oxidation Using an Iron Catalyst and Ambient Air: Application to Late-Stage Oxidation of Complex Molecules
Liu, Binbin; Jin, Fengli; Wang, Tianjiao; Yuan, Xiaorong; Han, Wei, Angewandte Chemie, 2017, 56(41), 12712-12717

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Studies in the quinoline series. IX. 4-Substituted 8-aminoquinolines and related naphthalenes
Campbell, Kenneth N.; LaForge, Raymond A.; Campbell, Barbara K., Journal of Organic Chemistry, 1949, 14, 346-54

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
リファレンス
Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine
Kamal, Ahmed; Malik, M. Shaheer; Shaik, Ahmad Ali; Azeeza, Shaik, Journal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 132-137

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen ,  1,1,2,2-Tetraphenyldisilane Catalysts: Iron chloride (FeCl3) Solvents: tert-Butanol ;  24 h, 80 °C
1.2 Reagents: Ammonia Solvents: Water ;  1 h
リファレンス
Method for synthesizing ketone by iron catalytic oxidation of alkene
, China, , ,

3-Chloropropiophenone Raw materials

3-Chloropropiophenone Preparation Products

3-Chloropropiophenone サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:936-59-4)3-Chloropropiophenone
注文番号:CL17075
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:39
価格 ($):discuss personally

3-Chloropropiophenone 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:936-59-4)3-Chloropropiophenone
2471917
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:936-59-4)3-Chloropropiophenone
sfd21061
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ